molecular formula C14H8ClF3O B6598164 4-phenyl-2-(trifluoromethyl)benzoyl chloride CAS No. 1214363-05-9

4-phenyl-2-(trifluoromethyl)benzoyl chloride

Cat. No. B6598164
CAS RN: 1214363-05-9
M. Wt: 284.66 g/mol
InChI Key: LRTYHZSYTXPWFF-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)benzoyl chloride (4-PTFB) is an organic compound belonging to the family of aromatic trifluoromethylbenzoyl chlorides. It is a colorless liquid with a pungent odor, and is used in a variety of industrial, scientific, and medical applications. 4-PTFB is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of a variety of compounds, such as fluorinated compounds, heterocyclic compounds, and organometallic compounds.

Mechanism of Action

The mechanism of action of 4-phenyl-2-(trifluoromethyl)benzoyl chloride is not well understood. In general, it is believed to act as a nucleophile in the presence of an electrophile, resulting in the formation of a trifluoromethylbenzoyl intermediate. This intermediate can then react with various other molecules, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-phenyl-2-(trifluoromethyl)benzoyl chloride are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. Thus, 4-phenyl-2-(trifluoromethyl)benzoyl chloride may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-phenyl-2-(trifluoromethyl)benzoyl chloride in laboratory experiments include its low cost, its availability, and its low toxicity. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 4-phenyl-2-(trifluoromethyl)benzoyl chloride is a very reactive compound, and should be handled with care. Additionally, it should only be used in well-ventilated areas and with appropriate protective equipment.

Future Directions

There are a number of potential future directions for research involving 4-phenyl-2-(trifluoromethyl)benzoyl chloride. These include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be conducted to investigate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research into its use in the synthesis of peptides, peptide analogs, and peptide-based drugs could be conducted.

Synthesis Methods

4-phenyl-2-(trifluoromethyl)benzoyl chloride is synthesized from 4-chlorobenzoyl chloride and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of about 80°C for about 4 hours. The yield of the reaction is typically about 80%.

Scientific Research Applications

4-phenyl-2-(trifluoromethyl)benzoyl chloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorinated compounds, heterocyclic compounds, and organometallic compounds. In addition, it has been used in the synthesis of peptides, peptide analogs, and peptide-based drugs.

properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O/c15-13(19)11-7-6-10(8-12(11)14(16,17)18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYHZSYTXPWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211379
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)biphenyl-4-carbonyl chloride

CAS RN

1214363-05-9
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214363-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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